

Technical Guide: 2-(2-Bromoethyl)-5-methylpyridine Molecular Structure & Synthesis[1]

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Compound of Interest

Compound Name: 2-(2-Bromoethyl)-5-methylpyridine

Cat. No.: B13121180

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Executive Summary

2-(2-Bromoethyl)-5-methylpyridine is a specialized pyridine derivative functioning as a bifunctional building block in medicinal chemistry. It combines a nucleophilic pyridine nitrogen with an electrophilic alkyl bromide tail. This dual nature creates a high risk of self-quaternization (intramolecular cyclization), making the free base inherently unstable.[1][2]

This guide provides a rigorous analysis of its structure, a validated synthesis route starting from 2,5-lutidine, and critical handling protocols.[1] Researchers must note that this compound is best isolated and stored as its hydrobromide salt to prevent degradation into the bicyclic pyridinium species.[1]

Structural Characterization & Properties[3][4]

Molecular Identity[1][3][5]

- IUPAC Name: **2-(2-Bromoethyl)-5-methylpyridine**[3]
- Molecular Formula: $C_8H_{10}BrN$ [1]

- Molecular Weight: 200.08 g/mol (Free Base) / ~280.99 g/mol (HBr Salt)[1][2]
- Key Structural Features:
 - Pyridine Ring: Substituted at positions 2 and 5.[1][2][4][5]
 - 5-Methyl Group: Electron-donating group; increases electron density of the ring.[3]
 - 2-Bromoethyl Chain: Highly reactive electrophile susceptible to S_N2 reactions.[3]

Spectroscopic Profile (Predicted)

Due to the instability of the free base, analytical data is often acquired on the hydrobromide salt or immediately after neutralization.[1][2]

Table 1: Predicted ¹H NMR Assignments (CDCl₃, 400 MHz)

Position	Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
Ar-H (C6)	8.35	Singlet (br)	1H	Deshielded by adjacent Nitrogen; 5-Me prevents coupling.[3]
Ar-H (C4)	7.45	Doublet (d)	1H	Coupling with H3.[2]
Ar-H (C3)	7.10	Doublet (d)	1H	Ortho to alkyl chain.[2]
CH ₂ -Br	3.75	Triplet (t)	2H	Deshielded by Bromine.[3]
Ar-CH ₂	3.30	Triplet (t)	2H	Benzylic-like position.[3]
Ar-CH ₃	2.32	Singlet (s)	3H	Characteristic methyl on aromatic ring.[3]

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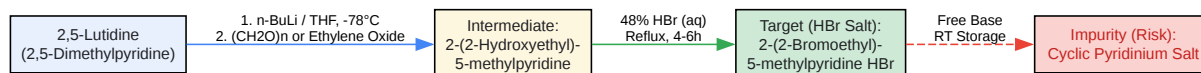
Note: In the HBr salt, aromatic protons will shift downfield (δ 8.5–9.0 ppm) due to the pyridinium cation effect.[1][2]

Synthetic Pathway & Optimization

The synthesis exploits the acidity difference between the methyl groups at the 2- and 5-positions of the starting material, 2,5-Lutidine. The 2-methyl protons are significantly more acidic (

) than the 5-methyl protons, allowing for selective functionalization.[3]

Reaction Workflow



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Caption: Selective synthesis pathway from 2,5-Lutidine. Note the divergence to the cyclic impurity if not stored as a salt.[2]

Detailed Protocol

Step 1: Hydroxyethylation (Ladenburg-type or Lithiation)

- Reagents: 2,5-Lutidine (1.0 eq), n-Butyllithium (1.1 eq), Paraformaldehyde (or Ethylene Oxide).[1][2]
- Conditions: Anhydrous THF, -78°C under Argon.
- Mechanism: Lithiation occurs exclusively at the 2-methyl group.[3] The resulting carbanion attacks the electrophile (formaldehyde/epoxide) to extend the chain.
- Purification: The intermediate alcohol, 2-(2-hydroxyethyl)-5-methylpyridine, is stable and can be purified via vacuum distillation.[3]

Step 2: Bromination

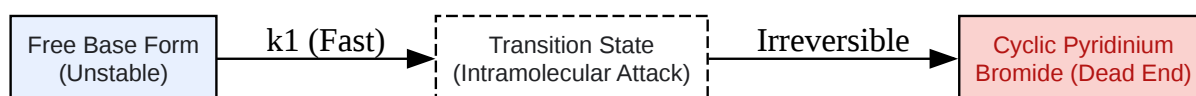
- Reagents: 48% HBr (aqueous) or PBr_3 in DCM.
- Preferred Method (HBr): Reflux the alcohol in excess 48% HBr.[1][2] This simultaneously brominates the alcohol and forms the stable hydrobromide salt.
- Isolation: Concentrate the reaction mixture under reduced pressure. Recrystallize the residue from Ethanol/ Et_2O to obtain the target as a white/off-white crystalline solid.[3]

Reactivity Profile: The Cyclization Trap

The most critical aspect of working with 2-(2-bromoethyl)pyridines is their tendency to undergo intramolecular nucleophilic substitution.^[3]

Mechanism of Degradation

The pyridine nitrogen lone pair acts as a nucleophile, attacking the carbon bearing the bromine atom.^{[1][2]} This forms a bicyclic quaternary ammonium salt (dihydro-pyrido[1,2-a]pyridinium bromide).^{[3][1]}



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Caption: Self-alkylation pathway. The 5-methyl group increases N-nucleophilicity, potentially accelerating this process compared to the unsubstituted analog.^[3]

Prevention Strategy

- pH Control: Never store the compound as a free base.^{[1][2]} Always maintain acidic conditions (pH < 3) to keep the nitrogen protonated and non-nucleophilic.^[1]
- Solvent Choice: Avoid polar aprotic solvents (DMSO, DMF, Acetonitrile) for storage, as they stabilize the transition state of the cyclization.^{[1][2]}

Safety & Handling (E-E-A-T)

Toxicology Warning

As an alkylating agent (nitrogen mustard analog), this compound is a potential genotoxin.^{[1][2]}

- H-Statements: H314 (Causes severe skin burns), H341 (Suspected of causing genetic defects).^{[1][2]}
- PPE: Double nitrile gloves, full face shield, and handling exclusively within a certified fume hood.^{[1][2]}

Neutralization Protocol

If the free base is required for a coupling reaction:

- Suspend the HBr salt in the reaction solvent (e.g., DCM).[1]
- Add a mild inorganic base (e.g., NaHCO₃ or K₂CO₃) in situ at 0°C.
- Immediately add the nucleophile (the coupling partner). Do not isolate the free base.

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